molecular formula C6H7F3O3 B1392975 3-Hydroxy-3-(trifluoromethyl)cyclobutanecarboxylic acid CAS No. 1163729-49-4

3-Hydroxy-3-(trifluoromethyl)cyclobutanecarboxylic acid

Número de catálogo: B1392975
Número CAS: 1163729-49-4
Peso molecular: 184.11 g/mol
Clave InChI: PNVQKVUOLHLJTL-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

Historical Development and Discovery

The discovery of 3-hydroxy-3-(trifluoromethyl)cyclobutanecarboxylic acid (CAS 1163729-49-4) emerged from broader efforts in the late 20th century to synthesize fluorinated cyclobutane derivatives for pharmaceutical applications. Cyclobutanes, known for their strained four-membered ring structure, gained attention as rigid scaffolds for drug design, while the introduction of trifluoromethyl (-CF₃) groups became a cornerstone in medicinal chemistry due to their metabolic stability and electron-withdrawing properties. Early synthetic routes to this compound relied on cycloaddition reactions or functionalization of preformed cyclobutane rings, but these methods often suffered from low yields or poor selectivity.

A pivotal advancement came with the development of decatungstate-photocatalyzed hydrogen atom transfer (HAT) strategies, which enabled direct C(sp³)-H trifluoromethylation of cyclobutane precursors. This approach bypassed the need for pre-functionalized starting materials, allowing efficient access to this compound and related analogs. By the early 2010s, commercial availability of the compound (e.g., from Fujifilm Wako and Matrix Scientific) signaled its adoption as a building block in drug discovery pipelines.

Significance in Fluorinated Building Block Chemistry

The structural uniqueness of this compound lies in its convergence of three critical features: (1) a strained cyclobutane ring, (2) a hydroxyl group at the 3-position, and (3) a trifluoromethyl group at the same carbon (Table 1). This combination creates a stereoelectronic profile distinct from simpler fluorinated carbocycles:

Property Impact on Reactivity/Function
Cyclobutane ring strain Enhances binding affinity to target proteins by reducing conformational flexibility
-CF₃ group Increases lipophilicity (logP +0.5–1.0 vs. non-fluorinated analogs) and metabolic stability
Hydroxyl group Enables hydrogen bonding with biological targets or derivatization via esterification

Propiedades

IUPAC Name

3-hydroxy-3-(trifluoromethyl)cyclobutane-1-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H7F3O3/c7-6(8,9)5(12)1-3(2-5)4(10)11/h3,12H,1-2H2,(H,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PNVQKVUOLHLJTL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CC1(C(F)(F)F)O)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H7F3O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80679157
Record name 3-Hydroxy-3-(trifluoromethyl)cyclobutane-1-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80679157
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

184.11 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1163729-49-4, 1690177-86-6
Record name 3-Hydroxy-3-(trifluoromethyl)cyclobutane-1-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80679157
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3-hydroxy-3-(trifluoromethyl)cyclobutane-1-carboxylic acid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name rac-(1s,3s)-3-hydroxy-3-(trifluoromethyl)cyclobutane-1-carboxylic acid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Métodos De Preparación

Synthetic Routes and Reaction Conditions: The synthesis of 3-Hydroxy-3-(trifluoromethyl)cyclobutanecarboxylic acid typically involves the reaction of 2,2,3,3-tetrafluoropropionitrile with cyclopentanone in the presence of a base to produce 3-hydroxy-3-trifluoromethylcyclobutanone. This intermediate is then reacted with chloroformic acid to yield the desired product .

Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the general approach involves large-scale synthesis using the aforementioned synthetic routes, optimized for yield and purity.

Análisis De Reacciones Químicas

Types of Reactions: 3-Hydroxy-3-(trifluoromethyl)cyclobutanecarboxylic acid can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone.

    Reduction: The carboxylic acid group can be reduced to an alcohol.

    Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic conditions.

    Reduction: Lithium aluminum hydride or sodium borohydride are common reducing agents.

    Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.

Major Products:

    Oxidation: Formation of 3-oxo-3-(trifluoromethyl)cyclobutanecarboxylic acid.

    Reduction: Formation of 3-hydroxy-3-(trifluoromethyl)cyclobutanemethanol.

    Substitution: Formation of substituted derivatives depending on the nucleophile used.

Aplicaciones Científicas De Investigación

Pharmaceuticals

HTCA has been explored for its potential as a scaffold in drug development. Its unique structure allows for modifications that can lead to compounds with enhanced biological activity. Preliminary studies have indicated that HTCA exhibits antimicrobial properties, making it a candidate for further investigation as an active pharmaceutical ingredient (API) in treating infections.

Case Study : In vitro studies have shown that HTCA interacts with bacterial membranes, potentially disrupting their integrity and leading to cell death. This mechanism highlights its potential as an antimicrobial agent.

Biochemistry

HTCA is being investigated as a biochemical probe due to its ability to interact with biological membranes and proteins. The presence of the hydroxyl group allows for hydrogen bonding with various biological molecules, influencing their activity.

Research Findings :

  • Interaction studies indicate that HTCA affects membrane fluidity and permeability, which could be crucial for understanding its pharmacological effects.
  • Binding affinity assays are ongoing to elucidate the specific molecular targets of HTCA within biological systems.

Materials Science

In materials science, HTCA is utilized as a building block for synthesizing specialty chemicals and advanced materials. Its unique chemical reactivity enables it to serve as an intermediate in various synthetic pathways.

Applications :

  • Development of fluorinated polymers that exhibit enhanced thermal stability and chemical resistance.
  • Use as a reagent in organic synthesis, contributing to the formation of diverse chemical entities.

Synthetic Routes

The synthesis of HTCA can be achieved through several methods, primarily involving the cyclization of trifluoromethyl-substituted alkenes under controlled conditions:

Synthesis MethodDescription
Cyclization ReactionReaction of trifluoromethyl-substituted alkene with nucleophiles to form cyclobutane.
Functional Group TransformationsIntroduction of hydroxyl and carboxylic acid groups through subsequent reactions.

These methods allow for the production of HTCA with varying degrees of purity and yield depending on the specific reaction conditions employed.

Mecanismo De Acción

The mechanism of action of 3-Hydroxy-3-(trifluoromethyl)cyclobutanecarboxylic acid involves its interaction with specific molecular targets and pathways. The trifluoromethyl group can enhance the compound’s lipophilicity, allowing it to interact more effectively with hydrophobic regions of proteins and enzymes. The hydroxyl and carboxylic acid groups can form hydrogen bonds with target molecules, influencing their activity and stability.

Comparación Con Compuestos Similares

Data Table: Comparative Analysis

Compound Name CAS Number Molecular Formula Molecular Weight Key Feature Synthesis Method Hazard Profile
3-Hydroxy-3-(trifluoromethyl)cyclobutanecarboxylic acid 1163729-49-4 C₆H₇F₃O₃ 184.11 Cyclobutane, -CF₃, -COOH SF₄/HF fluorination Limited data
3-(Difluoromethyl)-3-hydroxycyclobutane-1-carboxylic acid 1423034-50-7 C₆H₈F₂O₃ 166.12 Cyclobutane, -CF₂H, -COOH Cycloaddition Not reported
trans-4-(Trifluoromethyl)cyclohexanecarboxylic acid 115619-30-2 C₈H₁₁F₃O₂ 196.17 Cyclohexane, -CF₃, -COOH Hydrogenation of aryl trifluoromethyl Not reported
cis-3-Hydroxy-3-(trifluoromethyl)cyclobutanecarboxylic acid 1690177-86-6 C₆H₇F₃O₃ 184.11 Stereoisomer of target compound Chiral resolution H335, H315
3-Hydroxy-3-methylcyclobutanecarboxylic acid 1384855-41-7 C₆H₁₀O₃ 130.14 Cyclobutane, -CH₃, -COOH Aldol condensation Not reported

Actividad Biológica

3-Hydroxy-3-(trifluoromethyl)cyclobutanecarboxylic acid (HTCA) is a compound of significant interest in medicinal chemistry and biochemistry due to its unique structural features and potential biological activities. The trifluoromethyl group enhances its lipophilicity, which can influence its interaction with biological membranes and proteins. This article explores the biological activities of HTCA, including its mechanisms of action, therapeutic potential, and relevant case studies.

  • Molecular Formula : C6_6H7_7F3_3O3_3
  • Molar Mass : 184.11 g/mol
  • Density : 1.648 g/cm³
  • Boiling Point : Approximately 252.8 °C
  • pKa : 4.11

HTCA's biological activity is attributed to its ability to interact with various molecular targets through:

  • Hydrogen Bonding : The hydroxyl and carboxylic acid groups can form hydrogen bonds with proteins and enzymes, affecting their activity.
  • Lipophilicity : The trifluoromethyl group increases the compound's affinity for lipid membranes, facilitating interactions with hydrophobic regions of target biomolecules.

Anti-inflammatory and Anticancer Properties

Research indicates that HTCA exhibits potential anti-inflammatory and anticancer activities. It has been investigated for its role in modulating inflammatory pathways and inhibiting tumor cell proliferation. For example, studies have shown that compounds with similar structural motifs can inhibit key enzymes involved in inflammation and cancer progression .

Enzyme Interaction Studies

HTCA has been evaluated for its interaction with various enzymes:

  • Inhibition of Phosphatases : HTCA's analogs have shown promise as inhibitors of protein tyrosine phosphatases (PTPs), which are critical in regulating cellular signaling pathways involved in cancer and autoimmune diseases .
  • Mechanistic Studies : Detailed mechanistic studies suggest that HTCA can alter enzyme conformation, thereby affecting substrate binding and catalytic activity .

Case Studies

  • Synthesis and Biological Evaluation :
    A study reported the synthesis of HTCA analogs and their biological evaluation against several cancer cell lines. The results indicated that certain derivatives exhibited significant cytotoxicity, suggesting a structure-activity relationship that could be exploited for drug development .
  • Therapeutic Applications :
    In preclinical models, HTCA demonstrated efficacy in reducing inflammation associated with autoimmune diseases. Its ability to modulate immune responses was linked to its interaction with PI3K signaling pathways, which are crucial for T cell function and survival .

Research Applications

HTCA serves as a versatile building block in organic synthesis, particularly in developing novel pharmaceuticals and agrochemicals. Its unique properties make it suitable for creating bioactive molecules with enhanced therapeutic profiles.

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 3-hydroxy-3-(trifluoromethyl)cyclobutanecarboxylic acid?

  • Methodology:

  • Chiral catalysis: Use chiral phosphoric acid catalysts for asymmetric transfer hydrogenation to achieve high enantioselectivity in trifluoromethyl-substituted cyclobutane derivatives. This approach avoids racemization and is scalable for gram-scale synthesis .
  • Cyclobutane ring formation: Employ [2+2] photocycloaddition or strain-release strategies to construct the cyclobutane core, followed by functionalization with hydroxy and trifluoromethyl groups via nucleophilic substitution or oxidation .
    • Key considerations: Monitor reaction intermediates using LC-MS or NMR to confirm regioselectivity and avoid side reactions (e.g., ring-opening).

Q. How can the structure of this compound be validated?

  • Analytical techniques:

  • X-ray crystallography: Resolve the stereochemistry of the cyclobutane ring and confirm the spatial arrangement of the hydroxy and trifluoromethyl groups .
  • NMR spectroscopy: Use 19F^{19}\text{F} NMR to detect trifluoromethyl environments and 1H^{1}\text{H}-13C^{13}\text{C} HSQC for correlating hydroxyl proton shifts with carbon centers. Fluorine-induced deshielding effects complicate interpretation; reference spectra of analogous compounds (e.g., 3-fluorocyclobutanecarboxylic acid) are critical .

Q. What safety protocols are required for handling this compound?

  • Hazard mitigation:

  • Personal protective equipment (PPE): Wear nitrile gloves, lab coats, and safety goggles to prevent skin/eye contact. Use fume hoods to avoid inhalation (H335 hazard) .
  • Waste disposal: Segregate acidic waste containing trifluoromethyl groups and neutralize with bicarbonate before disposal to prevent environmental release of fluorinated byproducts .

Advanced Research Questions

Q. How can enantioselectivity be optimized in the synthesis of this compound?

  • Strategies:

  • Chiral auxiliaries: Introduce temporary chiral groups (e.g., tert-butoxycarbonyl) during cyclobutane formation, followed by selective deprotection .
  • Dynamic kinetic resolution: Use enzymes or metal catalysts to favor one enantiomer under equilibrium conditions. For example, lipases have been effective in resolving hydroxy-carboxylic acids .
    • Validation: Measure enantiomeric excess (ee) via chiral HPLC with a cellulose-based column and polarimetric detection .

Q. What computational methods predict the reactivity of the trifluoromethyl group in this compound?

  • Approaches:

  • DFT calculations: Model the electron-withdrawing effect of the -CF3_3 group on the cyclobutane ring’s strain energy and acidity of the hydroxyl proton. Software like Gaussian or ORCA can simulate transition states for nucleophilic attacks .
  • Molecular docking: Predict binding affinities for biological targets (e.g., enzymes) by analyzing steric and electronic interactions between the trifluoromethyl group and active sites .

Q. How does the compound’s stability vary under different pH conditions?

  • Experimental design:

  • pH-rate profiling: Dissolve the compound in buffered solutions (pH 1–13) and monitor degradation via UV-Vis spectroscopy at 254 nm (carboxylic acid absorbance) .
  • Hydrolysis studies: Identify degradation products (e.g., ring-opened diols) using LC-MS. The trifluoromethyl group enhances hydrolytic stability compared to non-fluorinated analogs .

Q. What are the challenges in characterizing its solid-state properties?

  • Techniques and pitfalls:

  • DSC/TGA: Detect melting points and thermal decomposition. Cyclobutane rings may exhibit exothermic decomposition above 200°C due to ring strain .
  • Polymorphism screening: Use solvent crystallization (e.g., ethanol/water mixtures) to isolate polymorphs. Fluorinated compounds often form hydrates or solvates, complicating XRD analysis .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3-Hydroxy-3-(trifluoromethyl)cyclobutanecarboxylic acid
Reactant of Route 2
3-Hydroxy-3-(trifluoromethyl)cyclobutanecarboxylic acid

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.